2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride
Description
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is a piperidine derivative featuring a 4-azido substituent on the piperidine ring and an ethylamine side chain, with the amine group protonated as a dihydrochloride salt. The azide (-N₃) group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and drug discovery . The dihydrochloride form enhances solubility in polar solvents, which is critical for pharmacological applications.
Structurally, the compound combines a rigid piperidine core with a flexible ethylamine side chain, balancing steric and electronic effects.
Properties
Molecular Formula |
C7H17Cl2N5 |
|---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
2-(4-azidopiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H15N5.2ClH/c8-3-6-12-4-1-7(2-5-12)10-11-9;;/h7H,1-6,8H2;2*1H |
InChI Key |
CGCCWLXXXFJQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N=[N+]=[N-])CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.
Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination or other amination reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and mild pressure.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., THF), and room temperature.
Major Products
Substitution: Various azido derivatives.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Drug Discovery: The compound can be used in high-throughput screening assays to identify potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific proteins or pathways. The azido group can be used for bioorthogonal chemistry, allowing for the selective modification of biomolecules in living systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
A key structural analog is the family of 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl propionate, butyrate, etc.) . These compounds share the piperidine core but differ in substituents:
- Substituents : The analogs feature ester groups (-COOR) at the 4-position, while the target compound has an azide (-N₃) and ethylamine (-CH₂CH₂NH₂·2HCl).
- Reactivity : The ester group undergoes hydrolysis or transesterification, whereas the azide enables click chemistry.
- Applications : Esters are often used as prodrugs or lipophilic carriers, while the azide-amine combination is tailored for targeted conjugation .
Table 1: Structural and Functional Comparison
| Feature | 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride | 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives |
|---|---|---|
| Core Structure | Piperidine | Piperidine |
| 4-Position Group | Azide (-N₃) | Ester (-COOR) |
| Side Chain | Ethylamine (-CH₂CH₂NH₂·2HCl) | None (methyl groups at 2,6-positions) |
| Reactivity | Click chemistry, photolysis | Hydrolysis, enzymatic cleavage |
| Solubility | High (dihydrochloride salt) | Moderate (depends on R-group) |
Functional Group Analog: NAT-1 and NAT-2 Thiazolidinone Derivatives
- Amine Groups : Both NAT-1/NAT-2 and the target compound utilize protonated amines for solubility and ionic interactions.
- Aryl vs. Azide: NAT-1/NAT-2 feature methoxy or phenolic groups, enabling hydrogen bonding, whereas the azide in the target compound prioritizes conjugation over hydrogen bonding .
Hydrogen-Bonding Patterns
The dihydrochloride salt of the target compound participates in strong ionic and hydrogen-bonding interactions, contrasting with ester-based analogs that rely on weaker C=O···H bonds. This difference impacts crystallization behavior and solubility profiles .
Biological Activity
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential applications in targeted protein degradation and its biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and inflammation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death.
Apoptotic Pathways
In studies involving K562 cells (a human leukemia cell line), it has been observed that compounds similar to this compound can increase the activity of caspases 3 and 7, markers of apoptosis. After exposure to these compounds, there was a significant increase in caspase activity over time, suggesting a potential mechanism for inducing cell death in cancerous cells .
Antimicrobial Activity
The compound has been screened for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. Such findings suggest that the compound may possess potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
